molecular formula C16H15N3O8S B7883661 {4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid

{4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid

Cat. No.: B7883661
M. Wt: 409.4 g/mol
InChI Key: ZAKSGKTZJVEFKE-UHFFFAOYSA-N
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Description

{4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring.

    Sulfonylation: The nitrated intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.

    Coupling Reaction: The sulfonylated intermediate is coupled with 4-methyl-3-nitroaniline under basic conditions to form the desired product.

    Acetylation: Finally, the coupled product is acetylated using acetic anhydride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, {4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving sulfonyl and nitro groups.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives could be investigated for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the synthesis of dyes, pigments, or other specialty chemicals due to its robust chemical properties.

Mechanism of Action

The mechanism by which {4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid exerts its effects depends on its interaction with molecular targets. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrophenylboronic acid
  • 4-Methyl-3-nitrophenol
  • 4-Methyl-3-nitrobenzoic acid

Uniqueness

Compared to similar compounds, {4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid stands out due to its combination of nitro, sulfonyl, and anilino groups, which confer unique reactivity and potential for diverse applications. Its structural complexity allows for a broader range of chemical modifications and interactions, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-(4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitroanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O8S/c1-10-3-5-12(7-14(10)18(22)23)17(9-16(20)21)28(26,27)13-6-4-11(2)15(8-13)19(24)25/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKSGKTZJVEFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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